molecular formula C11H8BrClN2O B13876343 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one

1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one

Cat. No.: B13876343
M. Wt: 299.55 g/mol
InChI Key: WZNJJJNJQSCFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzene and pyridazine derivatives.

    Reaction Conditions: The reaction may involve halogenation, nucleophilic substitution, and cyclization steps under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common reagents include bromine, chloromethylating agents, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction may produce pyridazinone alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-3-methylpyridazin-4-one
  • 1-(3-Chlorophenyl)-3-(chloromethyl)pyridazin-4-one
  • 1-(3-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one

Uniqueness

1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(chloromethyl)pyridazin-4-one

InChI

InChI=1S/C11H8BrClN2O/c12-8-2-1-3-9(6-8)15-5-4-11(16)10(7-13)14-15/h1-6H,7H2

InChI Key

WZNJJJNJQSCFFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.